REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1S.Br[CH2:12][CH3:13].O[O:15][S:16]([O-:18])=O.[K+]>CN(C=O)C.O>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:16]([CH2:12][CH3:13])(=[O:18])=[O:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)S
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 30° Celsius for 14 hours in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether (20 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of methanol (10 mL) and water (15 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 80° Celsius for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
the methanol removed
|
Type
|
ADDITION
|
Details
|
The remaining aqueous mixture was further diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (20 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by FCC
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |